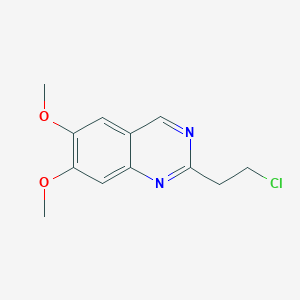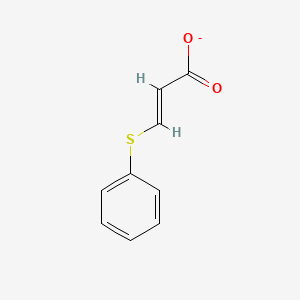![molecular formula C12H12N2O4 B11718266 Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate CAS No. 2006277-89-8](/img/structure/B11718266.png)
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying various biochemical pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[Hydroxy(2-pyridyl)methyl]isoxazole-4-carboxylate
- Ethyl 3-[Hydroxy(4-pyridyl)methyl]isoxazole-4-carboxylate
- Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
2006277-89-8 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-12(16)9-7-18-14-10(9)11(15)8-4-3-5-13-6-8/h3-7,11,15H,2H2,1H3 |
InChI Key |
ASJAXLUGAJRHFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)




![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)

![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)

![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)

